Role as Key Intermediate in FDA-Approved Drug Crizotinib Synthesis vs. Non-Fluorinated Dihydropyridine Analogs
This compound serves as a validated key intermediate in the synthesis of crizotinib (PF-02341066), an FDA-approved ALK/c-Met inhibitor with IC₅₀ values of 20 nM against ALK and 8 nM against c-Met [1]. The 4-fluorophenyl substituent is specifically required to match the structural pharmacophore of crizotinib; non-fluorinated analogs (e.g., the 4-chlorophenyl or 4-methylphenyl variants) cannot yield the approved drug molecule. In the multi-step synthesis disclosed in patent literature, this Boc-protected dihydropyridine intermediate undergoes selective N-deprotection followed by coupling to construct the final crizotinib scaffold, a synthetic route that is not achievable with the corresponding 4-unsubstituted or 4-alkyl-substituted dihydropyridine intermediates [2].
| Evidence Dimension | Synthetic utility as crizotinib intermediate |
|---|---|
| Target Compound Data | Validated key intermediate for crizotinib synthesis; 4-fluorophenyl substituent is structurally required |
| Comparator Or Baseline | 4-Chlorophenyl or 4-methylphenyl analogs: not documented as intermediates for crizotinib or any FDA-approved kinase inhibitor |
| Quantified Difference | Structural necessity (binary); only the 4-fluorophenyl variant yields the approved drug scaffold |
| Conditions | Multi-step convergent synthesis per patent US Patent Application 2007/12/13 and related crizotinib process chemistry patents |
Why This Matters
For procurement decisions in crizotinib analog or metabolite synthesis, only the 4-fluorophenyl derivative provides a validated entry point to the approved therapeutic scaffold, eliminating synthetic route uncertainty.
- [1] Crizotinib Pharmacological Profile. KEGG DRUG Database. Kyoto Encyclopedia of Genes and Genomes. View Source
- [2] Patent: Crizotinib preparation method. US Patent Application, published 2014-02-13. Google Patents. View Source
